molecular formula C22H30N4O5 B2441645 Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-86-1

Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2441645
CAS No.: 896371-86-1
M. Wt: 430.505
InChI Key: LSRCPXCDWYQYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5/c1-3-24-11-13-25(14-12-24)19(27)7-5-4-6-10-26-20(28)17-9-8-16(21(29)31-2)15-18(17)23-22(26)30/h8-9,15H,3-7,10-14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRCPXCDWYQYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with multiple functional groups that may contribute to its biological activity. The presence of the piperazine moiety is particularly noteworthy due to its common occurrence in bioactive compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of tetrahydroquinazoline can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Case Study: In Vitro Efficacy

A study evaluating the cytotoxic effects of related compounds on human cancer cell lines demonstrated that these compounds can inhibit cell proliferation effectively. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity against specific cancer types (e.g., ovarian and breast cancer) .

2. Neuroprotective Effects

The piperazine component suggests potential neuroprotective effects. Compounds containing piperazine have been shown to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for neuroprotection.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, related compounds have been observed to improve cognitive function and reduce neuronal apoptosis. For example, a study reported enhanced memory retention in mice treated with similar tetrahydroquinazoline derivatives .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have been tested against various bacterial strains and shown to inhibit growth effectively.

Table 1: Antimicrobial Activity Against Various Strains

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

1. Modulation of Signaling Pathways

Research indicates that this compound may influence key signaling pathways involved in cell survival and apoptosis. For instance, it has been suggested that it could modulate the PI3K/Akt pathway, which is critical in cancer cell survival .

2. Interaction with Receptors

The piperazine ring is known for its ability to bind various receptors in the central nervous system (CNS). This interaction could lead to altered neurotransmitter release and subsequent neuroprotective effects.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of quinazoline compounds exhibit potent anticancer properties. Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Studies

A study evaluated the anticancer efficacy of the compound against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results demonstrated that the compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity .

Cell LineIC50 (μg/mL)
MCF-72.3 - 6.62
HCT-1161.9 - 7.52

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Various studies have reported that quinazoline derivatives can exhibit activity against both bacterial and fungal strains.

Antimicrobial Activity Evaluation

In experiments conducted against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

MicroorganismMIC (µg/mL)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosaNot specified

Neuropharmacological Applications

Given the presence of the piperazine moiety in its structure, this compound may also possess neuropharmacological properties. Piperazine derivatives are known for their potential in treating neurological disorders such as anxiety and depression.

Neuropharmacological Studies

Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety disorders .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the quinazoline scaffold followed by functionalization at specific positions to enhance biological activity.

Synthetic Pathway

The synthetic route typically involves:

  • Formation of the quinazoline core.
  • Introduction of the piperazine group.
  • Alkylation to achieve the desired methyl ester functionality.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this quinazoline-piperazine hybrid compound?

  • Methodology : Optimize multi-step synthesis (e.g., amide coupling, cyclization) by controlling reaction parameters:

  • Temperature : Maintain 195–230°C during cyclization steps to minimize side products .
  • Catalysts : Use palladium on carbon (Pd/C) for hydrogenation steps to enhance efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Validation : Monitor purity via HPLC (>95%) and confirm structures using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Primary Tools :

  • NMR Spectroscopy : Assign peaks for the quinazoline core (δ 7.2–8.1 ppm for aromatic protons) and piperazine side chain (δ 2.5–3.5 ppm for N-CH2_2) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+^+ = 547.2; observed = 547.3) .
    • Supplementary Methods : IR for carbonyl groups (C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography for absolute configuration .

Q. How can solubility challenges be addressed during in vitro assays?

  • Strategies :

  • Use DMSO for initial stock solutions (≤10 mM) with sonication to prevent aggregation .
  • For aqueous buffers, add co-solvents like PEG-400 or Tween-80 (<0.1% v/v) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

  • Key Modifications :

  • Piperazine Substituents : Replace the 4-ethyl group with bulkier aryl groups (e.g., 3-trifluoromethylphenyl) to improve target binding .
  • Quinazoline Core : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 7 to modulate electron density and reactivity .
    • Validation : Test analogs against cancer cell lines (e.g., IC50_{50} profiling in HepG2) and compare docking scores with target enzymes (e.g., kinases) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Approach :

  • Standardize Assays : Use identical cell lines (e.g., MCF-7 vs. HeLa) and control for batch-to-batch compound variability via LC-MS .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Solutions :

  • Store lyophilized powder under inert gas (N2_2) at −80°C to prevent hydrolysis of the ester group .
  • Add antioxidants (e.g., ascorbic acid) to liquid formulations and monitor degradation via UPLC at timed intervals .

Q. How can metabolic stability be improved for in vivo applications?

  • Tactics :

  • Prodrug Design : Mask the carboxylate group with ethyl esters to enhance membrane permeability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.